Benzoic acid, 3,4,5-tris(dodecyloxy)-

Overview

Description

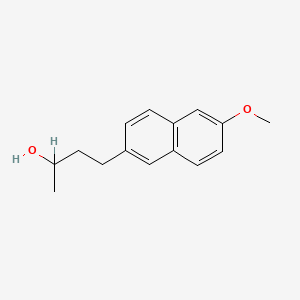

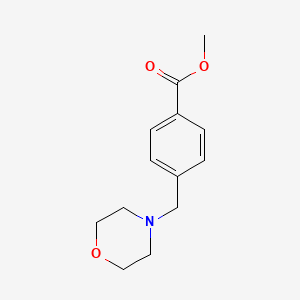

“Benzoic acid, 3,4,5-tris(dodecyloxy)-” is a chemical compound with the molecular formula C43H78O5 . It is a solid substance at 20°C and has a molecular weight of 675.08 . It is also known as 3,4,5-tridodecanoxybenzoic acid .

Physical And Chemical Properties Analysis

“Benzoic acid, 3,4,5-tris(dodecyloxy)-” has a density of 0.9±0.1 g/cm3, a boiling point of 714.1±55.0 °C at 760 mmHg, and a flash point of 195.7±25.0 °C . It also has a molar refractivity of 206.1±0.3 cm3, a polar surface area of 65 Å2, a polarizability of 81.7±0.5 10-24 cm3, and a molar volume of 718.7±3.0 cm3 .Scientific Research Applications

Supramolecular and Macromolecular Columns

Benzoic acid, 3,4,5-tris(dodecyloxy) has been utilized in the synthesis of AB3 monodendrons and corresponding polymers, contributing to the formation of supramolecular columns that organize into a columnar hexagonal liquid crystalline phase. These structures demonstrate an intracolumnar microsegregated model, highlighting the contribution of various fragments to the external diameter, internal structure, and stability of these supramolecular structures (Percec et al., 1998).

Fluorophobic Effect in Supramolecular Columnar Dendrimers

The compound is also involved in the formation of supramolecular columnar dendrimers exhibiting a homeotropic hexagonal columnar liquid crystalline phase. This is achieved through the fluorination of dodecyl groups in tapered building blocks, enhancing their self-assembly ability and contributing to the understanding of fluorophobic effects in the design of these structures (Percec et al., 1996).

Spectroscopic Analysis

Using infrared spectroscopy, the self-association and inter-association equilibrium constants of 3,4,5-tris(dodecyloxy)benzoic acid in mixtures with pyridine derivatives were determined. This research provides valuable insights into the behavior of carboxylic acids and their interactions, contributing to a deeper understanding of their chemical properties (González et al., 2006).

Visualization by Scanning Force Microscopy

The visualization of polystyrene and polymethacrylate with 3,4,5-tris(dodecyloxy)benzoic acid side groups through scanning force microscopy (SFM) has been achieved. This study provides significant insights into the molecular imaging of these materials, including the evaluation of chain ends and length distribution, crucial for understanding polymer science (Prokhorova et al., 1998).

Applications in Solar Cells

The compound has been employed in the formation of a light-sensitizing monolayer in solid-state dye-sensitized solar cells. Its coadsorption with dyes has shown to effectively prevent charge recombination, contributing to enhanced cell efficiency. This application underscores the potential of benzoic acid, 3,4,5-tris(dodecyloxy) in renewable energy technologies (Kwon et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,4,5-tridodecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJSFFKDFWPORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457475 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

CAS RN |

117241-31-3 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)